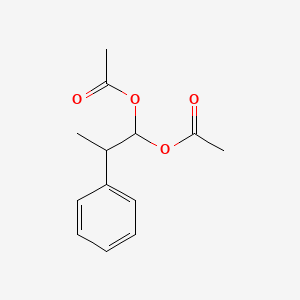

2-Phenyl-propane-1,1-diol diacetate

Beschreibung

2-Methyl-2-propene-1,1-diol diacetate, also known as methacrolein diacetate, is a diester compound derived from methacrolein (2-methylpropenal) and acetic anhydride. Key properties include:

- Molecular Formula: C₈H₁₂O₄

- Molecular Weight: 172.20 g/mol

- Boiling Point: 191°C

- CAS Registry Number: 10476-95-6

- Synonyms: Methallylidene diacetate, 3,3-diacetoxy-2-methylpropene, SD 345 (ester) .

This compound is a colorless liquid with moderate toxicity (oral rat LD₅₀: 440 mg/kg; skin rabbit LD₅₀: 44 mg/kg) . It is primarily used in organic synthesis and as a pesticide intermediate .

Eigenschaften

CAS-Nummer |

21129-06-6 |

|---|---|

Molekularformel |

C13H16O4 |

Molekulargewicht |

236.26 g/mol |

IUPAC-Name |

(1-acetyloxy-2-phenylpropyl) acetate |

InChI |

InChI=1S/C13H16O4/c1-9(12-7-5-4-6-8-12)13(16-10(2)14)17-11(3)15/h4-9,13H,1-3H3 |

InChI-Schlüssel |

ZBGDNICKLCRTBW-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC=CC=C1)C(OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-propane-1,1-diol diacetate typically involves the acetylation of 2-Phenyl-propane-1,1-diol. This can be achieved by reacting 2-Phenyl-propane-1,1-diol with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

On an industrial scale, the production of 2-Phenyl-propane-1,1-diol diacetate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-propane-1,1-diol diacetate can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield 2-Phenyl-propane-1,1-diol and acetic acid.

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.

Major Products

Hydrolysis: 2-Phenyl-propane-1,1-diol and acetic acid.

Oxidation: Phenylacetone or phenylacetic acid.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-propane-1,1-diol diacetate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: The compound can be used in the synthesis of drug molecules.

Material Science: It is used in the preparation of polymers and resins.

Biological Studies: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.

Wirkmechanismus

The mechanism of action of 2-Phenyl-propane-1,1-diol diacetate involves its hydrolysis to release 2-Phenyl-propane-1,1-diol and acetic acid. The released 2-Phenyl-propane-1,1-diol can then participate in various biochemical reactions, depending on the biological system. The acetate groups can also act as acetyl donors in acetylation reactions, which are important in various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Key Differences and Insights:

Structural Variations :

- Methacrolein diacetate contains a methyl group on the propene backbone, distinguishing it from allylidene diacetate (2-propene-1,1-diol diacetate), which lacks substituents .

- Propane-1,1-diol diacetate has a fully saturated propane backbone, while 2-butene-1,1-diol diacetate features a four-carbon unsaturated chain .

Physical Properties :

- Methacrolein diacetate’s higher boiling point (191°C) compared to allylidene diacetate (data unavailable) may reflect stronger intermolecular forces due to its methyl group .

- The molecular weight of methacrolein diacetate (172.20) aligns closely with 2-butene-1,1-diol diacetate (172.18), but their reactivity differs due to branching vs. linear structures .

Toxicity :

- Methacrolein diacetate exhibits significant acute toxicity, particularly dermal (rabbit LD₅₀: 44 mg/kg), whereas toxicity data for other diacetates are unavailable .

Applications: Methacrolein diacetate is utilized in pesticides, while allylidene diacetate serves as a precursor for pharmaceuticals like acrolein cyanohydrin acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.